An In-depth Technical Guide to 6-Bromo-1-chloronaphthalen-2-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6-Bromo-1-chloronaphthalen-2-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 6-bromo-1-chloronaphthalen-2-ol, a halogenated naphthalene derivative of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, proposed synthesis, physicochemical properties, potential applications as a versatile building block, and essential safety and handling protocols.
Core Identifiers and Chemical Structure
6-Bromo-1-chloronaphthalen-2-ol is a polysubstituted aromatic compound featuring a naphthalene core functionalized with bromo, chloro, and hydroxyl groups. These functionalities impart a unique combination of reactivity and physical properties, making it a valuable intermediate in organic synthesis.
The key identifiers for this compound are summarized in the table below for quick reference.
| Identifier | Value | Source |
| CAS Number | 102169-88-0 | [1] |
| IUPAC Name | 6-bromo-1-chloronaphthalen-2-ol | [1] |
| Molecular Formula | C₁₀H₆BrClO | [1] |
| Molecular Weight | 257.52 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)C(=C1O)Cl | [2] |
| InChI Key | Not Available |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Bromo-1-chloronaphthalen-2-ol.
Step 1: Synthesis of 6-Bromo-2-naphthol
The initial step involves the bromination of 2-naphthol to yield 6-bromo-2-naphthol. A common method involves the reduction of 1,6-dibromo-2-naphthol.[3] An alternative, well-documented procedure utilizes the direct bromination of 2-naphthol followed by reduction.[4]
Experimental Protocol (Adapted from Organic Syntheses): [3]
-
To a solution of 2-naphthol in glacial acetic acid, a solution of bromine in acetic acid is added.
-
The reaction mixture is then heated, and tin metal is added portion-wise to effect reduction.
-
After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude 6-bromo-2-naphthol.
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The crude product is collected by filtration, washed, and can be further purified by vacuum distillation and recrystallization.
Step 2: Electrophilic Chlorination of 6-Bromo-2-naphthol
The second step is the selective chlorination of 6-bromo-2-naphthol at the C1 position. This is based on the analogous synthesis of 6-bromo-1-fluoro-2-naphthol using an electrophilic fluorinating agent.[5] A similar approach using an electrophilic chlorinating agent is anticipated to be effective.
Proposed Experimental Protocol:
-
Under an inert atmosphere, 6-bromo-2-naphthol is dissolved in a suitable aprotic solvent, such as acetonitrile.
-
An electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), is added to the solution.
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The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for 6-bromo-1-chloronaphthalen-2-ol, its physicochemical properties are largely predicted or inferred from structurally related compounds.
| Property | Predicted/Inferred Value | Notes |
| Physical State | Solid | Based on related naphthalen-2-ol derivatives. |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Likely soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | Inferred from the properties of 6-bromo-2-naphthol.[4] |
Predicted Spectroscopic Data
While experimental spectra are not publicly available, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure.
¹H NMR Spectroscopy:
-
Aromatic Protons: Several distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (doublets, doublets of doublets).
-
Hydroxyl Proton: A broad singlet corresponding to the -OH group, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring system. The carbons bearing the bromo, chloro, and hydroxyl substituents will have characteristic chemical shifts.
Reactivity and Potential Applications
The unique arrangement of substituents on the naphthalene core of 6-bromo-1-chloronaphthalen-2-ol makes it a valuable and versatile building block in medicinal chemistry and materials science.[][7][8]
Caption: Reactivity and potential applications of 6-Bromo-1-chloronaphthalen-2-ol.
Drug Discovery and Agrochemicals
Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[9] The bromo and chloro substituents on 6-bromo-1-chloronaphthalen-2-ol can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[10] The hydroxyl group can be readily derivatized through etherification or esterification to modulate the compound's physicochemical properties, such as solubility and lipophilicity.
Materials Science
Naphthalene-based compounds are known for their use in the synthesis of dyes and advanced materials. The hydroxyl group of 6-bromo-1-chloronaphthalen-2-ol can be utilized in azo coupling reactions to produce novel azo dyes.[11] Furthermore, the halogen substituents provide sites for polymerization reactions, potentially leading to the development of novel polymers with tailored electronic and optical properties.
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-bromo-1-chloronaphthalen-2-ol is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related, potentially hazardous chemicals. The following information is based on data for structurally similar compounds like 1-bromo-2-naphthol and 6-bromo-2-naphthol.[12][13][14]
Hazard Statements (Inferred):
-
H315: Causes skin irritation.[14]
-
H319: Causes serious eye irritation.[14]
-
H335: May cause respiratory irritation.[14]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Bromo-1-chloronaphthalen-2-ol is a promising chemical intermediate with significant potential in various fields of chemical research and development. Its unique substitution pattern offers multiple sites for chemical modification, making it a versatile building block for the synthesis of complex organic molecules. While further research is needed to fully characterize its properties and develop specific synthetic protocols, this guide provides a solid foundation for researchers interested in utilizing this compound in their work. As with any chemical, it is imperative to handle 6-bromo-1-chloronaphthalen-2-ol with appropriate safety precautions.
References
- Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet: 1-Bromo-2-naphthol. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Naphthalenol, 6-bromo-. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]
- Capot Chemical Co., Ltd. (2026, February 7). Material Safety Data Sheet: 6-Bromo-2-naphthaleneacetonitrile. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]
-
ResearchGate. (n.d.). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. Retrieved February 20, 2026, from [Link]
- Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1828.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- [A specific reference for the C10H14 NMR spectrum is needed, but not available in the provided search results]
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Natural Micron Pharm Tech. (2025, September 25). 1-Bromo-6-Chloronaphthalene. Retrieved February 20, 2026, from [Link]
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Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved February 20, 2026, from [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]...
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.
- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
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PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US6121500A - Production of 6-bromo-2-naphthol and derivatives.
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PubChem. (n.d.). 6-Bromo-1-chloronaphthalene. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved February 20, 2026, from [Link]
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OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved February 20, 2026, from [Link]
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NIST. (n.d.). 2-Naphthalenol, 6-bromo-. Retrieved February 20, 2026, from [Link]
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